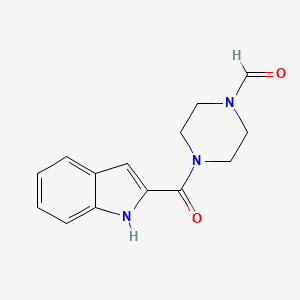

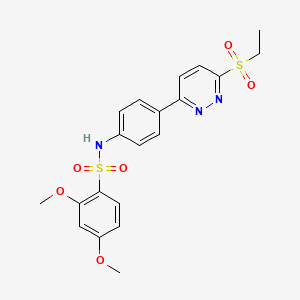

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

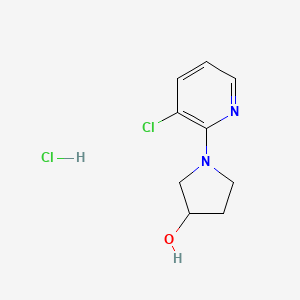

“4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” is a compound that contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which gives the corresponding piperazine-2,6-dione derivatives . These derivatives, on further condensation with 1H-indole-2-carboxylic acid under microwave irradiation, give the corresponding “this compound” derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by spectroscopic means . The compound has a molecular weight of 257.29 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are primarily condensation reactions . These reactions are facilitated by the use of microwave irradiation, which can enhance the reaction efficiency .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 128 °C . The compound also exhibits certain spectroscopic characteristics, such as an IR (KBr) v max of 3,500 (NH), 1,682 (>C=O), 1,474 (Ar) cm −1 .

Aplicaciones Científicas De Investigación

Synthesis and Photophysical Study

Research has delved into the synthesis of novel organic dyes that incorporate the indole moiety, highlighting its role in the development of highly fluorescent compounds. For instance, the synthesis of novel coumarin-based styryl dyes incorporating various electron-donating moieties, including indole, has been reported. These compounds exhibit solvatochromism and are characterized by their photophysical properties, demonstrating the potential of indole derivatives in the development of fluorescent materials and sensors (Sanap et al., 2015).

Domino Addition/Annulation Reactions

The utility of indole derivatives in chemical synthesis has been further illustrated through domino addition/annulation reactions involving δ-alkynylaldehydes and oxygen nucleophiles. These reactions facilitate the synthesis of [1,4]oxazino[4,3-a]indoles under mild conditions, showcasing the versatility of indole derivatives in constructing complex heterocyclic frameworks (Abbiati et al., 2005).

Fluorescence Properties and Antioxidant Activity

The fluorescence properties of indole derivatives have been extensively studied, with research indicating that certain indole-3-carbaldehyde Schiff bases exhibit high fluorescence quantum yields. These properties make them suitable as metal-free organic fluorescent materials and semiconductors, highlighting their potential applications in optical materials and electronic devices (Sravanthi & Manju, 2015).

Structural Studies and Molecular Docking

Indole derivatives have also been investigated for their potential medicinal chemistry applications, as demonstrated by the synthesis and structural elucidation of novel quinolone-3-carbaldehyde derivatives. These compounds have been subjected to molecular docking studies to assess their antimicrobial activity, showcasing the application of indole derivatives in the development of new therapeutic agents (Desai et al., 2017).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Direcciones Futuras

Given the biological significance of indole derivatives and the potential anticancer activity of “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” derivatives , future research could focus on further exploring the biological activities of this compound. This could include in-depth studies on its mechanism of action, as well as the development of novel methods of synthesis.

Propiedades

IUPAC Name |

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-10-16-5-7-17(8-6-16)14(19)13-9-11-3-1-2-4-12(11)15-13/h1-4,9-10,15H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGZLXAUNHSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)